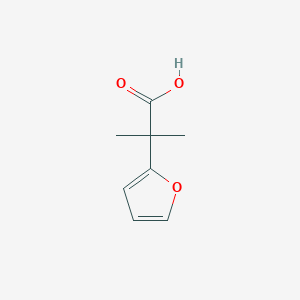

2-(Furan-2-yl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-8(2,7(9)10)6-4-3-5-11-6/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVISZPEHSSMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for 2 Furan 2 Yl 2 Methylpropanoic Acid and Its Analogs

Innovative Synthetic Routes to the 2-(Furan-2-yl)-2-methylpropanoic Acid Core Structure

The construction of the quaternary carbon center alpha to the furan (B31954) ring presents a unique synthetic challenge. Modern strategies have moved towards more direct and versatile approaches to build this structural motif.

Development of Efficient Direct Synthesis Protocols

Direct synthesis protocols aim to construct the target molecule in a minimal number of steps from readily available starting materials. One conceptual approach involves the oxidative degradation of a more complex furan derivative to unmask the carboxylic acid functionality. This strategy treats the furan ring as a surrogate for the carboxyl group. researchgate.netosi.lv For instance, a precursor like 2-(2-furyl)-2-methylpropan-1-ol could potentially be synthesized and then subjected to selective oxidation of the furan ring using reagents such as ruthenium trichloride with sodium periodate (RuCl₃/NaIO₄) or ozone (O₃) to yield the desired carboxylic acid. researchgate.netosi.lv This method is advantageous due to its mild conditions and tolerance of various functional groups. osi.lv

Another direct approach is the palladium-catalyzed α-alkylation of a suitable furan precursor. While direct C-H alkylation of furans has been developed, creating a quaternary center often requires a pre-functionalized substrate. nih.gov A plausible route could involve the methylation of a 2-(furan-2-yl)acetic acid derivative.

A two-step synthesis of related 2-arylalkanoic acids has been reported, which could be adapted for the synthesis of the target molecule. This involves the Friedel-Crafts alkylation of a furan derivative with a suitable alcohol, followed by chemoselective oxidation of the furan ring to the carboxylic acid.

Exploration of Convergent and Divergent Synthetic Pathways

Convergent and divergent synthetic strategies are powerful tools for generating libraries of structurally related compounds for applications such as drug discovery.

A convergent synthesis for analogs of this compound would involve the separate synthesis of a functionalized furan piece and a substituted propanoic acid fragment, which are then coupled in a late-stage reaction. For example, a 2-halofuran could be coupled with the enolate of a protected 2-methylpropanoic acid derivative via a transition metal-catalyzed cross-coupling reaction. This approach allows for significant variation in both the furan and the propanoic acid fragments.

In contrast, a divergent synthesis would start from a common intermediate that can be elaborated into a variety of target molecules. For this compound and its analogs, a key intermediate could be furan-2-carboxylic acid or its ester. From this central molecule, different alkyl groups can be introduced at the α-position, or the furan ring itself can be functionalized at various positions to create a diverse set of analogs. nih.gov This strategy is particularly efficient for exploring the structure-activity relationships of a new chemical scaffold.

Stereoselective Synthesis of Chiral this compound and its Derivatives

The quaternary α-carbon of this compound can be a stereocenter, making the development of stereoselective synthetic methods crucial for accessing enantiomerically pure forms of the compound and its derivatives.

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis offers an efficient route to chiral molecules. For the synthesis of chiral this compound, an enantioselective alkylation of a 2-(furan-2-yl)acetic acid derivative could be envisioned. This would involve the use of a chiral catalyst, such as a chiral phase-transfer catalyst or a transition metal complex with a chiral ligand, to control the facial selectivity of the enolate alkylation. While specific examples for this exact substrate are not prevalent, the field of asymmetric catalysis provides a strong foundation for developing such a method. researcher.lifebenthamdirect.combgu.ac.ilresearchgate.neteurekaselect.com

Chiral Auxiliary and Chiral Pool Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net For the synthesis of chiral this compound, 2-(furan-2-yl)acetic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. bath.ac.uk The resulting chiral imide can then be deprotonated to form a chiral enolate, which would react with a methylating agent from a specific face due to steric hindrance from the auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched target acid. The use of chiral lithium amides as "traceless" auxiliaries in the conjugate addition of carboxylic acids represents an advanced application of this concept. acs.org

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials. researcher.lifebenthamdirect.combgu.ac.ilresearchgate.neteurekaselect.com For example, a furan ring could be constructed from a suitably functionalized carbohydrate precursor, which would already contain the desired stereochemistry. This chiral furan derivative could then be further elaborated to introduce the methyl and carboxylic acid functionalities, transferring the initial stereochemistry to the final product.

Derivatization and Functionalization Strategies for this compound

The derivatization and functionalization of this compound are key to modulating its physicochemical properties and biological activity. These modifications can be targeted at either the carboxylic acid group or the furan ring.

The carboxylic acid moiety can be readily converted into a variety of functional groups. For instance, esterification with different alcohols can be achieved under standard conditions to produce esters. Amide formation is also a common derivatization, reacting the carboxylic acid with a diverse range of amines using coupling reagents like 1,1'-carbonyldiimidazole (CDI). nih.gov

The furan ring itself is susceptible to electrophilic substitution, primarily at the C5 position due to the electron-donating nature of the oxygen atom and the directing effect of the alkyl substituent at C2. chemicalbook.comquora.comreddit.compearson.com Common electrophilic substitution reactions include:

Nitration : Using reagents like nitric acid in acetic anhydride. ijabbr.com

Sulfonation : With sulfur trioxide in pyridine. ijabbr.com

Halogenation : For example, bromination with bromine in a suitable solvent. ijabbr.com

Friedel-Crafts Acylation : Introducing an acyl group using an acid anhydride and a Lewis acid catalyst. ijabbr.comwikipedia.org

These functionalization reactions allow for the introduction of a wide array of substituents onto the furan core, enabling the synthesis of a broad spectrum of derivatives of this compound.

Below is a table summarizing potential derivatization reactions:

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent (e.g., CDI) | Amide |

| Nitration | Nitric Acid, Acetic Anhydride | Nitro |

| Sulfonation | Sulfur Trioxide, Pyridine | Sulfonic Acid |

| Bromination | Bromine | Bromo |

| Friedel-Crafts Acylation | Acetic Anhydride, Lewis Acid | Acetyl |

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization. Standard organic transformations can be applied to create a diverse range of analogs, including esters, amides, and alcohols, without altering the core furan structure. A key challenge in the synthesis of derivatives is the selective transformation of other functional groups while preserving the carboxylic acid moiety. Catalytic reduction systems have been developed for furancarboxylic acids that selectively hydrogenate the furan ring or perform hydrogenolysis of the C-O bonds while leaving the carboxyl group intact d-nb.info. For instance, the reduction of 2-furancarboxylic acid can yield tetrahydrofuran-2-carboxylic acid over palladium catalysts, or adipic acid through a two-step process involving hydrogenation and subsequent hydrodeoxygenation d-nb.info.

These transformations are crucial for creating libraries of compounds for various applications and for introducing functionalities that can modulate the molecule's physicochemical properties.

Table 1: Examples of Chemical Transformations at the Carboxylic Acid Moiety

| Transformation | Reagents/Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |

Modifications and Functionalization of the Furan Ring System

The furan ring is an aromatic heterocycle susceptible to various modifications, including electrophilic substitution, cycloaddition, and ring-opening reactions. These transformations allow for the introduction of a wide array of substituents, fundamentally altering the electronic and steric properties of the parent molecule.

Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution reactions such as halogenation. For example, bromination of methyl furan-2-carboxylate can be achieved in the presence of aluminum chloride, demonstrating a method to functionalize the ring directly rsc.org.

Hydrogenation: The furan ring can be fully saturated to the corresponding tetrahydrofuran derivative. Catalytic hydrogenation of 2-furancarboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA) to their tetrahydrofuran counterparts readily proceeds over palladium catalysts d-nb.info.

Oxidative Dearomatization: The furan ring can be opened through oxidation. For instance, 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones undergo oxidative dearomatization, which can be followed by cyclization to form new structures nih.gov.

Cross-Coupling Reactions: Modern cross-coupling methods can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. New analogs of the antiprotozoal agent Furamidine, which contains a furan core, have been prepared using Stille coupling reactions to replace parts of the molecule with other heterocycles like thiophene (B33073) or indole nih.gov.

Table 2: Selected Methods for Furan Ring Functionalization

| Reaction Type | Reagents/Catalyst | Resulting Modification |

|---|---|---|

| Hydrogenation | H₂, Pd Catalyst | Furan ring saturation to Tetrahydrofuran d-nb.info |

| Bromination | Br₂, AlCl₃ | Introduction of bromine atom(s) onto the furan ring rsc.org |

| Stille Coupling | Organostannane, Pd Catalyst | C-C bond formation to attach new cyclic groups nih.gov |

Chemical Reactivity at the α-Methyl Group

The methyl groups at the α-position to the carboxylic acid are generally less reactive than the furan ring or the carboxyl group. However, under specific conditions, they can be functionalized. The high-temperature pyrolysis of 2-methylfuran (B129897), a related compound, involves the loss of a hydrogen atom from the methyl group, indicating that radical pathways can be initiated at this position rsc.org.

Metabolic studies of 2-methylfuran show that it can be oxidized to form reactive metabolites like 3-acetylacrolein nih.govnih.gov. This oxidative activation pathway suggests that the methyl group on the furan ring can be a site of reactivity, which may be extrapolated to the α-methyl groups in this compound under specific oxidative conditions. While direct synthetic applications targeting these methyl groups are not extensively documented, pathways involving radical initiation or strong oxidation could potentially lead to their functionalization.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis offers efficient and selective routes for the synthesis and modification of furan derivatives. Brønsted acids, Lewis acids, and organocatalysts each provide unique advantages in controlling reaction pathways and achieving desired molecular complexity.

Application of Brønsted Acid Catalysis

Brønsted acids are effective catalysts for various transformations involving furans, often by protonating the furan ring to increase its electrophilicity or by activating other reactants.

Hydroarylation: In a notable application, the Brønsted superacid triflic acid (TfOH) catalyzes the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes. This reaction proceeds through the formation of O,C-diprotonated intermediates, which are highly reactive electrophilic species nih.govnih.gov.

Furan Reduction: Mild Brønsted acid-catalyzed reduction of various furan compounds to 2,5-dihydrofurans and tetrahydrofurans can be achieved using silanes as reducing agents. This method avoids the polymerization that furans are prone to under acidic conditions nih.govacs.org.

Biomass Conversion: Brønsted acids are also used in the conversion of biomass-derived furans into valuable chemicals. For example, a Brønsted acid-based catalyst can trigger a fast synthesis pathway from furfural (B47365) to ethyl levulinate acs.org.

Table 3: Brønsted Acid-Catalyzed Reactions for Furan Derivatives

| Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|

| Triflic Acid (TfOH) | 3-(Furan-2-yl)propenoic acid, Arenes | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | nih.govnih.gov |

| Trifluoroacetic Acid (TFA) | Substituted Furans, Et₃SiH, H₂O | 2,5-Dihydrofurans | acs.org |

Utilization of Lewis Acid Catalysis

Lewis acids are widely employed to catalyze reactions involving furans by coordinating to oxygen atoms, thereby activating the molecule for nucleophilic attack or cycloaddition reactions.

Synthesis of Polysubstituted Furans: Inexpensive Lewis acids can catalyze the efficient synthesis of multisubstituted C2-furan carboxylic acid derivatives from simple starting materials through cascade reactions rsc.org. Similarly, Lewis acids like AlCl₃ can promote the reaction of 3-(furan-2-yl)propenoic acid with benzene nih.gov.

Diels-Alder Reactions: Lewis-acidic zeolites such as Sn-BEA, Zr-BEA, and Hf-BEA have been studied computationally and shown to significantly reduce the activation energy for the Diels-Alder reaction of furan with methyl acrylate, providing a promising route for the synthesis of aromatics from renewable sources researchgate.net.

Ring-Opening Benzannulations: Lewis acids can catalyze the intramolecular ring-opening benzannulation of 5-(indolyl)2,3-dihydrofuran acetals to form functionalized 1-hydroxycarbazoles, showcasing their utility in complex cyclizations nih.gov.

Table 4: Lewis Acid-Catalyzed Reactions for Furan Derivatives

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| AlCl₃ | Hydroarylation | 3-(Furan-2-yl)propenoic acid, Benzene | 3-Phenyl-3-(furan-2-yl)propanoic acid | nih.gov |

| Sn-BEA, Zr-BEA | Diels-Alder Cycloaddition | Furan, Methyl acrylate | Oxanorbornene derivatives | researchgate.net |

| Various Lewis Acids | Cascade Reaction | Ene-yne-ketones, 1,3,5-Triazinanes | Polysubstituted Furans | rsc.orgnih.gov |

Investigation of Organocatalytic Systems

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the creation of chiral molecules with high enantioselectivity. For derivatives of this compound, organocatalysis offers a pathway to introduce chirality, which is often crucial for biological activity.

Asymmetric Michael Addition: Pyrrolidine-based structures, such as diarylprolinol silyl ethers, are privileged motifs in aminocatalysis and have been used to catalyze the asymmetric Michael addition of aldehydes to nitroolefins with high enantioselectivity beilstein-journals.org. Such strategies could be adapted to functionalize precursors to chiral furan-containing propanoic acids.

Asymmetric Mannich-Type Reactions: Chiral Brønsted acids, such as phosphoric acid derivatives, can catalyze asymmetric Mannich-type reactions. These have been used to synthesize chiral propargylamines with two adjacent stereocenters in good diastereo- and enantioselectivities nih.gov. This methodology could be applied to reactions involving furan-containing imines or aldehydes to construct chiral side chains.

Enantioselective Hydrolysis: While not strictly organocatalysis in the modern sense, biocatalysts like microbial lipases are used for the enzymatic resolution of racemic 2-arylpropanoic acids to produce enantiomerically pure (S)-isomers, which typically possess higher anti-inflammatory activity researchgate.net. This principle is directly applicable to the resolution of racemic this compound.

Transition Metal-Catalyzed Reaction Development (e.g., Iridium-catalyzed hydrogenation)

The synthesis of α-aryl propanoic acids and their derivatives is a significant focus in organic chemistry due to their prevalence in pharmaceuticals and other bioactive molecules. Transition metal-catalyzed reactions, in particular, offer efficient and selective routes to these compounds. While the direct synthesis of this compound through iridium-catalyzed hydrogenation of a corresponding unsaturated precursor is not extensively documented in scientific literature, the principles of such a transformation can be inferred from related reactions involving furan derivatives.

Iridium catalysts, often in the form of complexes with chiral ligands, are powerful tools for the asymmetric hydrogenation of various unsaturated compounds, including olefins and heteroaromatics. The hydrogenation of the furan ring itself is a challenging transformation due to its aromatic character. However, iridium catalysts have been developed that can effectively reduce substituted furans to the corresponding tetrahydrofurans with high enantioselectivity. For instance, the asymmetric hydrogenation of 2-substituted furans has been achieved using iridium complexes bearing chiral phosphine-oxazoline or phosphoramidite ligands.

While direct hydrogenation to form this compound is not a commonly reported pathway, other transition metal-catalyzed methods are employed for the synthesis of α-aryl-substituted carboxylic acids. One such method is the transition metal-catalyzed α-arylation of carboxylic acid derivatives. This typically involves the coupling of an enolate or its equivalent with an aryl halide or triflate. Palladium and copper catalysts are frequently used for this purpose. In the context of synthesizing the target molecule, this could involve the reaction of a furan-2-yl halide or triflate with a protected derivative of 2-methylpropanoic acid.

Another potential strategy involves the hydrocarboxylation of a suitable furan-containing alkene. This reaction, often catalyzed by palladium or rhodium complexes, introduces a carboxylic acid group across a double bond. For the synthesis of this compound, a precursor such as 2-(prop-1-en-2-yl)furan could potentially undergo a regioselective hydrocarboxylation.

The following table summarizes some transition metal-catalyzed reactions that are relevant to the synthesis of α-heteroaryl propanoic acids, which could be conceptually applied to the synthesis of this compound.

| Reaction Type | Catalyst System (Example) | Substrates | Product Type |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand | Substituted Furans | Chiral Tetrahydrofurans |

| α-Arylation | Pd(OAc)₂ / Phosphine Ligand | Propanoic acid derivative, Furan-2-yl halide | α-(Furan-2-yl)propanoic acid derivative |

| Hydrocarboxylation | [Pd(dppp)]₂ | Furan-containing alkene, CO, H₂O | Carboxylic acid |

It is important to note that the specific conditions and catalyst systems would require significant optimization for the successful synthesis of this compound, and the reactivity of the furan ring would need to be carefully considered to avoid undesired side reactions.

Role of this compound as a Synthetic Building Block and Intermediate

Furan-containing molecules are valuable building blocks in organic synthesis due to the versatile reactivity of the furan ring, which can participate in various transformations such as cycloadditions, electrophilic substitutions, and ring-opening reactions. This compound, with its combination of a carboxylic acid function and a furan moiety, has the potential to serve as a useful intermediate in the synthesis of more complex molecules.

Utility in the Construction of Complex Organic Molecules

While specific examples of the use of this compound in the total synthesis of complex natural products are not widely reported, its structural motifs are present in various biologically active compounds. The furan ring can be considered a masked 1,4-dicarbonyl functionality, which can be revealed under specific oxidative conditions. This property makes furan derivatives valuable precursors to linear systems or other heterocyclic scaffolds.

The carboxylic acid group of this compound provides a handle for various chemical manipulations. It can be converted into a wide range of functional groups, including esters, amides, alcohols, and ketones. This allows for its incorporation into larger molecular frameworks through standard coupling reactions. For instance, the formation of an amide bond with an amine-containing fragment is a common strategy in the synthesis of pharmaceuticals and other bioactive molecules.

The quaternary carbon center bearing the furan ring and the methyl groups is a sterically hindered environment, which can influence the stereochemical outcome of reactions at or near this center. This feature could be exploited in stereoselective synthesis to control the formation of new chiral centers.

Integration into Diverse Chemical Scaffolds

The furan ring of this compound can be transformed into other heterocyclic systems. For example, the Paal-Knorr synthesis allows for the conversion of a 1,4-dicarbonyl compound (which can be derived from the furan ring) into a pyrrole or a thiophene by reaction with an amine or a sulfur source, respectively. This provides a pathway to a variety of five-membered heterocyclic scaffolds.

Furthermore, the furan ring can participate in Diels-Alder reactions, acting as the diene component. This cycloaddition reaction with a suitable dienophile can lead to the formation of complex bicyclic or polycyclic structures. The nature of the dienophile and the substituents on the furan ring can be varied to access a wide range of chemical scaffolds.

The following table illustrates potential transformations of the this compound scaffold to generate diverse chemical structures.

| Transformation | Reagents (Example) | Resulting Scaffold |

| Amide Coupling | Amine, Coupling Agent (e.g., EDC, HOBt) | Amide-containing scaffold |

| Furan Ring Opening/Cyclization (Paal-Knorr) | 1. Oxidative ring opening 2. Primary Amine | Pyrrole-containing scaffold |

| Diels-Alder Reaction | Maleimide | Oxabicycloheptene derivative |

| Reduction of Carboxylic Acid | LiAlH₄ | 2-(Furan-2-yl)-2-methylpropan-1-ol |

The versatility of the furan ring, coupled with the reactivity of the carboxylic acid group, makes this compound a potentially valuable, though currently underutilized, building block for the synthesis of diverse and complex chemical scaffolds for applications in medicinal chemistry and materials science. Further research into its synthesis and reactivity is warranted to fully explore its synthetic potential.

Mechanistic Investigations of Chemical Transformations Involving 2 Furan 2 Yl 2 Methylpropanoic Acid

Elucidation of Reaction Pathways and Identification of Key Intermediates

Understanding the stepwise sequence of bond-breaking and bond-forming events, along with the detection and characterization of transient species, is central to elucidating reaction mechanisms. For 2-(furan-2-yl)-2-methylpropanoic acid, both electrophilic and radical-mediated pathways are of significant interest.

The furan (B31954) ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. In the case of 2-substituted furans, electrophilic substitution typically occurs at the C5 position due to the directing effect of the substituent and the ability of the oxygen atom to stabilize the resulting carbocationic intermediate, often referred to as a sigma complex or arenium ion.

In the presence of a strong acid or a Lewis acid, the furan ring of this compound can be protonated or activated, leading to the formation of a carbocationic intermediate. The stability of this intermediate is a key factor in determining the reaction pathway. The oxygen atom in the furan ring can delocalize the positive charge through resonance, which significantly stabilizes the carbocation.

For instance, in an acid-catalyzed reaction, an electrophile (E⁺) would preferentially attack the C5 position of the furan ring. The resulting carbocation is stabilized by three resonance structures, with one placing the positive charge on the oxygen atom, which, despite its electronegativity, can accommodate it due to a complete octet. Attack at other positions would lead to less stable intermediates. pearson.com

The subsequent reactivity of this carbocationic species can involve various transformations, such as reaction with a nucleophile, elimination of a proton to restore aromaticity, or rearrangement to a more stable carbocation, although rearrangements of the furan ring itself are less common as they would disrupt the aromatic system. In reactions involving superacids, dicationic species can also be formed, which are highly reactive electrophiles. nih.govmdpi.com

Table 1: Plausible Intermediates in Electrophilic Attack on this compound

| Intermediate Type | Structure | Description |

| Sigma Complex (C5 Attack) | A resonance-stabilized carbocation formed by the attack of an electrophile at the C5 position of the furan ring. | |

| Protonated Furan | The initial species formed in the presence of a strong acid, which can then react with a nucleophile or undergo further transformation. |

Radical-mediated processes offer alternative pathways for the transformation of this compound, most notably through decarboxylation. The carboxylic acid group can be removed to generate a radical intermediate, which can then participate in a variety of coupling reactions. This transformation is often initiated by photoredox catalysis or by using transition metal catalysts.

The decarboxylation of this compound would lead to the formation of a tertiary radical centered on the carbon atom adjacent to the furan ring. This radical is stabilized by hyperconjugation with the two methyl groups and by resonance with the furan ring.

Once formed, this radical can undergo several reactions:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or another reagent to form 2-(prop-2-yl)furan.

Coupling Reactions: The radical can couple with another radical or be trapped by a suitable coupling partner, such as an alkene or an aryl halide, in the presence of a transition metal catalyst. This allows for the formation of new carbon-carbon bonds.

Oxidation: The radical can be oxidized to a carbocation, which would then undergo the reactions described in the previous section.

The mechanism of decarboxylative coupling often involves a catalytic cycle with a transition metal, such as palladium or copper. The carboxylic acid can coordinate to the metal center, followed by single-electron transfer (SET) to initiate decarboxylation and the formation of the radical species.

Detailed Kinetic Studies of Relevant Chemical Reactions

Kinetic studies are essential for understanding the rates of chemical reactions and for elucidating their mechanisms. By measuring how the rate of a reaction changes with the concentration of reactants, temperature, and other factors, it is possible to determine the rate law and activation parameters of the reaction.

The rate law for a reaction involving this compound would be determined by systematically varying the concentrations of the reactants and measuring the initial rate of the reaction. The order of the reaction with respect to each reactant can be determined from the exponents in the rate law.

For example, consider a reaction: A + B → Products where A is this compound and B is another reactant. The rate law would be of the form: Rate = k[A]m[B]n where k is the rate constant, and m and n are the reaction orders. These orders can be determined by plotting the concentration of reactants versus time and analyzing the shape of the curves (e.g., linear for zero-order, logarithmic for first-order, and inverse for second-order). purdue.eduopentextbc.cayoutube.com

Once the rate law is established, the activation parameters, such as the activation energy (Ea), can be determined by studying the effect of temperature on the rate constant using the Arrhenius equation.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound (A)

| Experiment | [A] (mol/L) | [B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.0 x 10⁻³ |

The electronic and steric properties of substituents on the furan ring can have a significant impact on the kinetics of its reactions. Electron-donating groups on the furan ring would be expected to increase the rate of electrophilic substitution by stabilizing the carbocationic intermediate. Conversely, electron-withdrawing groups would decrease the rate.

While this compound itself does not have additional substituents on the furan ring, studies on related furan derivatives have shown that the nature of the substituent at the 2-position influences the transmission of electronic effects to the reactive C5 position. rsc.org The 2-methylpropanoic acid group is generally considered to be weakly electron-donating or neutral in its inductive effect on the furan ring's reactivity in electrophilic aromatic substitution, but its steric bulk could influence the approach of the electrophile.

Advanced Spectroscopic and Analytical Characterization of 2 Furan 2 Yl 2 Methylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 2-(Furan-2-yl)-2-methylpropanoic acid is expected to show distinct signals corresponding to the different types of protons. The two methyl groups are chemically equivalent, giving rise to a single, intense singlet. The three protons on the furan (B31954) ring are non-equivalent and will appear as distinct multiplets due to spin-spin coupling. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, though its presence and appearance can be highly dependent on the solvent used and concentration. docbrown.info

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct carbon signals are anticipated. These include signals for the two equivalent methyl carbons, the quaternary carbon attached to the furan ring, the carboxylic acid carbonyl carbon, and the four non-equivalent carbons of the furan ring. The chemical shifts are influenced by the electronegativity of the oxygen atoms and the aromaticity of the furan ring. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on computational models and analysis of similar structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| -C(CH₃)₂ | ~1.6 | ~25 | Singlet (s) |

| -C (CH₃)₂ | - | ~45 | - |

| Furan H-3 | ~6.2 | ~106 | Doublet of doublets (dd) |

| Furan H-4 | ~6.3 | ~110 | Doublet of doublets (dd) |

| Furan H-5 | ~7.4 | ~142 | Doublet of doublets (dd) |

| Furan C-2 (substituted) | - | ~158 | - |

| -COOH | >10 (variable) | ~180 | Broad Singlet (br s) |

2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this molecule, COSY would show correlations between the adjacent protons on the furan ring (H-3 with H-4, and H-4 with H-5), confirming their connectivity and relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edu This technique would definitively assign the carbon signals for the methyl groups and the C-3, C-4, and C-5 positions of the furan ring by linking them to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two to three bonds) between protons and carbons. columbia.edu This is particularly powerful for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons to the quaternary carbon, the carboxylic carbon, and the C-2 carbon of the furan ring.

Correlations from the furan protons (H-3, H-4, H-5) to neighboring carbons within the ring, as well as from H-3 to the quaternary carbon (C-α) and the C-2 carbon. These correlations are instrumental in confirming the substitution pattern on the furan ring.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₈H₁₀O₃, with a monoisotopic mass of 154.06 g/mol . uni.lu

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. mdpi.comrestek.com Due to the low volatility of the carboxylic acid, derivatization is often necessary for GC-MS analysis. Methylation to form the corresponding methyl ester, methyl 2-(furan-2-yl)-2-methylpropanoate, is a common approach.

The electron ionization (EI) mass spectrum of the derivatized compound would be expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. Predicted fragmentation pathways include:

Loss of the methoxycarbonyl group (•COOCH₃) to yield a stable tertiary carbocation.

Cleavage resulting in ions characteristic of the furan ring.

Loss of a methyl radical (•CH₃).

ESI-MS is a soft ionization technique suitable for analyzing polar and non-volatile molecules like carboxylic acids directly, without derivatization. nih.gov

Negative Ion Mode: In this mode, the deprotonated molecule [M-H]⁻ is readily formed. For this compound, this would result in a prominent ion at an m/z (mass-to-charge ratio) of 153.0557.

Positive Ion Mode: In positive ion mode, the protonated molecule [M+H]⁺ (m/z 155.0703) or adducts with sodium [M+Na]⁺ (m/z 177.0522) can be observed. uni.lu

Tandem MS (MS/MS) experiments on the [M-H]⁻ ion could induce fragmentation, such as the characteristic loss of carbon dioxide (44 Da), a common fragmentation pathway for deprotonated carboxylic acids.

Table 2: Predicted ESI-MS Adducts and their Collision Cross Section (CCS) Values CCS values provide information about the ion's three-dimensional shape. uni.lu

| Adduct Form | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 155.07027 | 130.2 |

| [M+Na]⁺ | 177.05221 | 137.9 |

| [M-H]⁻ | 153.05571 | 133.4 |

| [M+NH₄]⁺ | 172.09681 | 151.0 |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netdoi.org

The spectrum of this compound is dominated by absorptions from the carboxylic acid group, the furan ring, and the methyl groups.

Carboxylic Acid Vibrations: The most prominent feature is the very broad O-H stretching band, typically found in the 2500–3300 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acids. docbrown.info The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band around 1700–1725 cm⁻¹.

Furan Ring Vibrations: The aromatic furan ring exhibits several characteristic bands. These include C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations in the 1500–1600 cm⁻¹ region, and the ring C-O-C stretching vibration. globalresearchonline.net

Alkyl Group Vibrations: The methyl groups produce C-H stretching absorptions in the 2850–3000 cm⁻¹ region and characteristic C-H bending (scissoring and rocking) vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of overlapping vibrations that is unique to the molecule, making it useful for identification. docbrown.info

Table 3: Characteristic FT-IR / FT-Raman Vibrational Frequencies

| Functional Group / Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500–3300 | Broad, Strong |

| Furan Ring | C-H Stretch | 3100–3150 | Medium |

| Methyl Groups | C-H Stretch | 2850–3000 | Medium-Strong |

| Carboxylic Acid | C=O Stretch | 1700–1725 | Strong |

| Furan Ring | C=C Stretch | 1500–1600 | Medium-Variable |

| Methyl Groups | C-H Bend (Asymmetric) | ~1450 | Medium |

| Methyl Groups | C-H Bend (Symmetric) | ~1375 | Medium |

| Furan Ring | C-O-C Stretch | 1000–1300 | Strong |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for analyzing molecules containing chromophores—the parts of a molecule responsible for its color by absorbing light in the ultraviolet or visible regions of the electromagnetic spectrum. In this compound, the furan ring, an aromatic heterocycle, acts as the primary chromophore.

The electronic excitation spectrum of furan and its derivatives is dominated by transitions between π and π* orbitals within the aromatic ring. researchgate.net The absorption spectrum of 2-methyl furan, a closely related compound, has been recorded between 5 eV (248 nm) and 9.91 eV (125 nm). researchgate.net For this compound, the presence of the carboxylic acid and methyl groups as substituents on the carbon adjacent to the furan ring is expected to cause a bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shift of the absorption maxima compared to unsubstituted furan, due to their electronic influence on the π-system.

Analysis of the UV-Vis spectrum provides valuable information on the electronic structure. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the molecule's conjugated system. These parameters are sensitive to the solvent environment, pH (due to the carboxylic acid group), and the presence of any impurities with significant UV absorbance.

| Compound | λmax (nm) | Solvent | Transition Type | Reference |

|---|---|---|---|---|

| 2-Methyl Furan | ~215-220 | Vapor Phase | π → π | researchgate.netnist.gov |

| 2-Vinyl Furan | 214-295 | Gas Phase | π → π | researchgate.net |

| Furfuryl Alcohol | 195-292 | Solution | π → π* | researchgate.net |

Note: The data presented are for related furan compounds to illustrate the typical absorption regions. Specific λmax for this compound would require experimental determination.

Advanced Chromatographic Methodologies for Separation, Isolation, and Purity Assessment

Chromatography is an indispensable tool for separating, identifying, and purifying components of a mixture. For this compound, various advanced chromatographic techniques are essential for assessing its purity, isolating it from reaction mixtures, and, given its chiral center, separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of organic acids due to its high resolution and versatility. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this compound. pensoft.netresearchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, to separate compounds based on their hydrophobicity. pensoft.netresearchgate.net

The presence of a stereogenic center at the carbon bearing the furan, methyl, and carboxylic acid groups means that this compound exists as a pair of enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment. Chiral HPLC is the method of choice for this purpose. sigmaaldrich.com This can be achieved using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of arylpropionic acids. nih.govresearchgate.net The differential interaction between the enantiomers of the analyte and the chiral stationary phase leads to different retention times, allowing for their separation and quantification to determine enantiomeric purity or excess. sigmaaldrich.com

| Stationary Phase Type | Typical Mobile Phase | Separation Principle | Applicability | Reference |

|---|---|---|---|---|

| Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol | Formation of transient diastereomeric complexes with differing stability. | Enantioseparation of non-steroidal anti-inflammatory drugs (NSAIDs) and related propionic acids. | nih.govresearchgate.net |

| Cyclodextrin-based (e.g., Hydroxypropyl-β-CD) | Aqueous buffer/Organic modifier | Inclusion complexation where enantiomers fit differently into the chiral cavity of the cyclodextrin. | Enantioseparation of various pharmaceuticals, including propionic acid derivatives. | nih.gov |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For the analysis of carboxylic acids like this compound, derivatization is often required to convert the polar carboxylic acid group into a more volatile and less polar ester (e.g., a methyl ester). nih.gov This process enhances thermal stability and improves chromatographic peak shape. The derivatized analyte is then separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov

Hyphenated systems, particularly GC-Mass Spectrometry (GC-MS), are standard for the identification of furan derivatives. nih.govmdpi.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectral data for each component, allowing for definitive identification based on fragmentation patterns. nih.gov

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 155.07027 | 130.2 | uni.lu |

| [M+Na]⁺ | 177.05221 | 137.9 | uni.lu |

| [M-H]⁻ | 153.05571 | 133.4 | uni.lu |

Data from CCSbase prediction. uni.lu

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation of ionic species. It is particularly well-suited for the analysis of organic acids, which exist as anions in aqueous solutions at appropriate pH levels. metrohm.com The technique uses ion-exchange resins as the stationary phase to separate analytes based on their charge and affinity for the resin.

For profiling organic acids, IC is often coupled with a conductivity detector or a mass spectrometer (IC-MS). metrohm.com The combination of IC with MS provides high sensitivity and selectivity, allowing for the quantification of organic acids even in complex matrices. metrohm.com This methodology would be effective for quantifying this compound in various samples, separating it from other inorganic anions and organic acids that might be present. The high separation capability of IC combined with the specificity of MS detection makes IC-MS a robust technique for targeted quantitative analysis. metrohm.com

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial relationship between the furan ring, the carboxylic acid group, and the methyl group.

The analysis would also elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.gov Typically, carboxylic acids form strong hydrogen-bonded dimers or chains in the solid state. nih.gov Understanding these interactions is crucial as they influence the material's physical properties, including melting point, solubility, and stability. While the specific crystal structure of the title compound is not publicly documented, analysis of related furan carboxylic acids provides insight into the expected structural features. For instance, studies on other furan derivatives reveal details about crystal systems, space groups, and unit cell dimensions. nih.gov

| Parameter | Value |

|---|---|

| Compound | 5-(Hydroxymethyl)furan-2-carboxylic acid |

| Formula | C₆H₆O₄ |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| Unit Cell Dimensions | a = 10.838 Å, b = 7.2601 Å, c = 15.526 Å |

| Key Interactions | O—H⋯O hydrogen bonding stabilizes crystal packing. |

Data for 5-(Hydroxymethyl)furan-2-carboxylic acid from reference nih.gov to illustrate typical crystallographic parameters.

Computational and Theoretical Studies of 2 Furan 2 Yl 2 Methylpropanoic Acid

Quantum Chemical Calculations for Intrinsic Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule, which in turn dictate its physical properties and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For furan-containing carboxylic acids, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net

Once the geometry is optimized, DFT is used to analyze the electronic properties. This includes the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. mdpi.comirjweb.com

In studies of related furan (B31954) derivatives, such as 3-(furan-2-yl)propenoic acids, DFT calculations have been used to estimate the electrophilic properties and reactivity of protonated intermediates in chemical reactions. mdpi.comnih.gov These calculations involve analyzing charge distribution and the contribution of atomic orbitals to the LUMO. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data and Global Reactivity Descriptors (Conceptual) This table illustrates typical parameters calculated using DFT to assess molecular reactivity.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |

| Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Electron-attracting power |

| Electrophilicity Index | ω | χ²/2η | Propensity to accept electrons |

Data in this table is conceptual and for illustrative purposes.

Another DFT-based analysis is the Mulliken population analysis, which provides a method for estimating the partial atomic charges within a molecule. wikipedia.org This analysis partitions the total electron population among the different atoms, offering insights into the distribution of charge and identifying potentially reactive sites. uni-muenchen.detau.ac.il However, it is known that the results can be highly sensitive to the choice of basis set used in the calculation. wikipedia.org

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques, can provide highly accurate results for molecular properties. While computationally more demanding than DFT, they are valuable for benchmarking other methods and for systems where DFT may not be sufficiently accurate. For example, ab initio calculations have been employed to study the reaction pathways for the conversion of furan into other valuable chemicals. researchgate.net Semi-empirical ab initio modeling has also been used to relate the structural parameters of furan and thiophene (B33073) derivatives to their physicochemical and pharmacological properties. nih.govresearchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states.

Theoretical methods can be used to map the potential energy surface of a reaction. This allows for the calculation of the energies of reactants, products, intermediates, and transition states. The difference in energy between the reactants and the transition state is the activation barrier (or activation energy), which determines the reaction rate. Computational studies on the pyrolysis of related compounds like 2-methylfuran (B129897) have utilized high-level quantum chemical methods to characterize potential energy surfaces and determine the kinetics of elementary reactions. researchgate.net Similarly, DFT studies on the hydroarylation of 3-(furan-2-yl)propenoic acids have calculated the Gibbs energies (∆G) of protonation reactions to understand the formation of reactive intermediates. mdpi.com

Table 2: Example of Calculated Reaction Energetics (Conceptual) This table demonstrates how computational methods can quantify the energy changes during a reaction step.

| Reaction Step | Species | Relative Energy (kJ/mol) | Description |

| 1 | Reactant | 0 | Starting Material |

| 2 | Transition State 1 | +85 | Activation Barrier for Step 1 |

| 3 | Intermediate | +20 | Transient Species |

| 4 | Transition State 2 | +60 | Activation Barrier for Step 2 |

| 5 | Product | -30 | Final Product |

Data in this table is conceptual and for illustrative purposes.

Many chemical reactions can potentially yield multiple products. Computational modeling can help explain and predict regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the specific 3D orientation of the product). By calculating the activation barriers for all possible reaction pathways, chemists can determine which path is energetically most favorable and therefore which product is likely to dominate. For instance, in cycloaddition reactions involving furan, frontier molecular orbital theory is used to analyze the interactions between the HOMO of furan and the LUMO of the other reactant to explain the observed endo/exo selectivity of the products. researchgate.net

Chemoinformatic Approaches to Structure-Reactivity and Structure-Property Relationships

Chemoinformatics employs computational and informational techniques to a broad range of chemical problems. A key area is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models are statistical equations that correlate the chemical structure of a series of compounds with their biological activity or physical properties.

For a series of furan derivatives, a chemoinformatic approach would involve calculating a set of numerical descriptors for each molecule. These descriptors can encode various aspects of the molecular structure, such as electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., LogP). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links these descriptors to an observed property, like reactivity or biological activity. nih.gov Such models can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a compound with its reactivity. While specific QSRR models exclusively developed for 2-(Furan-2-yl)-2-methylpropanoic acid are not extensively documented in publicly available literature, the principles of QSRR can be applied by examining studies on analogous furan derivatives. These studies provide a framework for understanding which molecular descriptors are likely to influence the reactivity of this compound.

QSRR models are mathematically derived equations that relate one or more molecular descriptors to a specific measure of reactivity. The development of a robust QSRR model involves the selection of a set of compounds with known reactivities and the calculation of a wide range of molecular descriptors. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are then employed to identify the descriptors that have the most significant correlation with the observed reactivity. digitaloceanspaces.com

For furan derivatives, relevant molecular descriptors in QSRR studies often include:

Physicochemical Descriptors: These describe the bulk properties of the molecule, such as lipophilicity (log P), molecular weight, and molar refractivity.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Common quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. researchgate.net

For instance, in studies of other furan-containing compounds, the energies of the HOMO and LUMO have been shown to be critical in predicting their reactivity. A lower HOMO-LUMO gap generally suggests higher reactivity. researchgate.net The distribution of electrostatic potential on the molecular surface is another key descriptor, indicating sites susceptible to electrophilic or nucleophilic attack.

While a specific QSRR model for this compound is not available, the following table presents hypothetical descriptors that would be considered in such a study, based on research on related furan derivatives.

| Descriptor Category | Specific Descriptor | Potential Influence on Reactivity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Influences solubility and interaction with nonpolar environments. |

| Molar Refractivity | Relates to the volume and polarizability of the molecule. | |

| Topological | Wiener Index | Describes molecular branching. |

| Balaban Index | A distance-based topological index. | |

| Quantum Chemical | HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. | |

| HOMO-LUMO Gap | An indicator of chemical stability and reactivity. | |

| Dipole Moment | Measures the overall polarity of the molecule. |

In Silico Prediction of Chemical Behavior

In silico methods are widely used to predict the chemical behavior and properties of molecules, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov These predictions are valuable in the early stages of drug discovery and chemical research for screening and prioritizing compounds.

For this compound, various physicochemical and pharmacokinetic properties can be predicted using computational tools. These predictions are based on the molecule's structure and are derived from large datasets of experimentally determined properties of other compounds.

Predicted Physicochemical Properties:

A number of online platforms and software packages can be used to predict the physicochemical properties of this compound. The following table provides a summary of some key predicted properties.

| Property | Predicted Value | Significance |

| Molecular Weight | 154.16 g/mol | A fundamental property influencing many other physical and biological characteristics. |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | Indicates the lipophilicity of the molecule, affecting its solubility and membrane permeability. |

| Water Solubility | Moderate | Influences the compound's behavior in aqueous environments. |

| pKa (Acid Dissociation Constant) | 4.0 - 4.5 | The carboxylic acid group is predicted to be a weak acid. |

| Polar Surface Area (PSA) | ~50 Ų | Relates to the compound's ability to form hydrogen bonds and permeate biological membranes. |

ADMET Predictions:

In silico ADMET prediction tools can provide an early assessment of the potential for a compound to be a viable drug candidate. While these are predictions and require experimental validation, they are useful for flagging potential liabilities.

For furan derivatives, in silico ADMET studies have been conducted to evaluate their drug-likeness. nih.gov These studies often assess compliance with rules such as Lipinski's Rule of Five, which helps to predict oral bioavailability. A molecule is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A logP not greater than 5.

Based on its structure, this compound is predicted to be compliant with Lipinski's Rule of Five.

Further in silico predictions can be made regarding its potential metabolic pathways. The furan ring, for instance, can be susceptible to oxidative metabolism. The carboxylic acid group may undergo conjugation reactions.

Biochemical and Environmental Research Perspectives on 2 Furan 2 Yl 2 Methylpropanoic Acid

Exploration of Enzymatic Transformations and Metabolic Pathways of Furan-Containing Carboxylic Acids

The metabolism of furan-containing compounds, including carboxylic acids, is a complex process primarily orchestrated by cytochrome P450 (CYP) enzymes. While direct metabolic studies on 2-(Furan-2-yl)-2-methylpropanoic acid are not extensively documented, the metabolic fate of structurally related furan (B31954) derivatives provides a foundation for predicting its biotransformation.

Role as Substrate or Metabolite in Model Biochemical Systems

In biochemical systems, the furan moiety is susceptible to oxidative metabolism. The established metabolic pathway for furan itself involves CYP-mediated oxidation to form a highly reactive intermediate, cis-2-butene-1,4-dial (butenedial). This electrophilic metabolite can form adducts with cellular nucleophiles such as glutathione (B108866) (GSH) and proteins. nih.gov

For furan-containing drugs like furosemide (B1674285) and prazosin, furan ring oxidation is a significant metabolic route. nih.gov This suggests that this compound could also be a substrate for CYP enzymes, leading to the oxidative opening of the furan ring. The presence of the 2-methylpropanoic acid side chain may influence the regioselectivity of the enzymatic attack on the furan ring.

Furthermore, the carboxylic acid group itself can undergo metabolic transformations, such as glucuronidation, forming a more water-soluble conjugate for excretion. However, the primary and most toxicologically significant metabolic event for many furans is the oxidation of the heterocyclic ring. nih.gov

Based on the metabolism of other furan derivatives, a proposed metabolic pathway for this compound could involve the following steps:

| Step | Transformation | Potential Metabolite(s) | Enzymatic System |

|---|---|---|---|

| 1 | Oxidation of the furan ring | Reactive dialdehyde (B1249045) intermediate | Cytochrome P450 (CYP) enzymes |

| 2 | Conjugation of the reactive intermediate | Glutathione (GSH) adducts | Glutathione S-transferases (GSTs) |

| 3 | Further metabolism of the ring-opened product | More polar carboxylic acid derivatives | Various metabolic enzymes |

| 4 | Conjugation of the carboxylic acid group | Glucuronide conjugate | UDP-glucuronosyltransferases (UGTs) |

Biocatalytic Synthesis Approaches (if applicable)

While specific biocatalytic synthesis routes for this compound are not well-documented, the broader field of biocatalysis offers potential strategies. The synthesis of furan-based platform chemicals, such as 2,5-furandicarboxylic acid (FDCA), from renewable resources has been a significant area of research. acs.orgmdpi.com

Enzymatic oxidation and carboxylation are key reactions in these biocatalytic pathways. For instance, oxidases can convert 5-hydroxymethylfurfural (B1680220) (HMF) to FDCA through a series of oxidation steps. acs.org Additionally, certain enzymes have been shown to catalyze the carboxylation of 2-furoic acid to yield FDCA. acs.orgresearchgate.net

Hypothetically, a biocatalytic approach to synthesize this compound could involve:

Starting from a furan precursor with a different side chain: An enzymatic system could be engineered to modify the side chain at the 2-position of the furan ring to form the desired 2-methylpropanoic acid structure.

Building the molecule from smaller precursors: Enzymes could potentially catalyze the condensation of smaller molecules to construct the target compound.

The development of such a biocatalytic process would require the identification or engineering of enzymes with the appropriate substrate specificity and catalytic activity.

Environmental Fate and Degradation Studies of this compound

The environmental fate of this compound is expected to be governed by its susceptibility to biodegradation, photolytic degradation, and other chemical transformation processes. Due to the limited specific data on this compound, its environmental behavior is largely inferred from studies on other furan derivatives.

Investigation of Biodegradation Pathways in Aquatic and Terrestrial Environments

Microorganisms play a crucial role in the degradation of organic compounds in the environment. Several microbial species have been identified that can degrade furanic compounds, often utilizing them as a source of carbon and energy. nih.govresearchgate.netnih.gov

The biodegradation of furan derivatives typically begins with the modification of the side chains. For instance, the degradation of furfural (B47365) and HMF often proceeds through their corresponding carboxylic acids, 2-furoic acid and 2,5-furandicarboxylic acid, respectively. nih.govnih.gov These intermediates are then further metabolized, often involving the opening of the furan ring. nih.gov

Given this, a plausible biodegradation pathway for this compound in both aquatic and terrestrial environments could involve initial microbial attack on the 2-methylpropanoic acid side chain or the furan ring. The tertiary carbon of the propanoic acid moiety might present some resistance to microbial degradation compared to linear side chains. However, specialized microorganisms may possess the enzymatic machinery to break it down.

A proposed general biodegradation sequence is outlined below:

| Stage | Process | Potential Intermediates/Products |

|---|---|---|

| Initial Attack | Microbial oxidation of the furan ring or side chain | Hydroxylated furan derivatives, ring-opened products |

| Ring Cleavage | Enzymatic cleavage of the furan ring | Aliphatic dicarboxylic acids or other smaller organic acids |

| Mineralization | Complete degradation to inorganic compounds | Carbon dioxide, water, and mineral salts |

Characterization of Photolytic and Chemical Degradation Mechanisms

In the environment, organic molecules can be degraded by sunlight through photolysis. The furan ring is known to be susceptible to photodegradation. Atmospheric oxidation of furans, initiated by hydroxyl radicals, is a significant degradation pathway in the gas phase. acs.org

In aqueous environments, the ozonation of furan derivatives has been shown to lead to the opening of the furan ring, forming smaller, more oxidized products like aldehydes and carboxylic acids. researchgate.net This suggests that in environments where strong oxidants are present, such as in certain water treatment processes or in sunlit surface waters containing photosensitizers, this compound could undergo chemical degradation.

The primary mechanisms of photolytic and chemical degradation are likely to involve:

Direct Photolysis: Absorption of UV radiation leading to electronic excitation and subsequent bond cleavage or rearrangement.

Indirect Photolysis: Reaction with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), or ozone (O₃).

The degradation products would depend on the specific conditions, but would generally involve the breakdown of the furan ring and oxidation of the organic structure. researchgate.net

Q & A

Q. What are the recommended safety protocols for handling 2-(Furan-2-yl)-2-methylpropanoic acid in laboratory settings?

- Methodological Answer : Adhere to hazard communication standards, including proper labeling of containers and training personnel on material safety. Use engineering controls (e.g., fume hoods) if airborne concentrations exceed exposure limits. Implement emergency measures such as eyewash stations and showers. Avoid contamination of clothing, and ensure decontamination protocols (e.g., washing hands before breaks) are followed . For compounds with incompletely characterized toxicity (e.g., structurally similar thiophene derivatives), treat them as hazardous and handle under qualified supervision .

Q. How can researchers optimize the synthesis of this compound and its intermediates?

- Methodological Answer : Focus on nitroaromatic ester intermediates (e.g., methyl 2-methyl-2-(2-nitrophenyl)propanoate) as key precursors. Utilize radical addition reactions with azobisisobutyronitrile (AIBN) in refluxing benzene to generate tertiary C-radical intermediates, but monitor for anomalous regioselectivity (e.g., 1,6-addition instead of N,O-addition) . Characterize intermediates via HPLC or GC-MS to confirm purity, referencing impurity standards like 2-(4-ethylphenyl)-2-methylpropanoic acid for comparative analysis .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in regioselectivity during radical addition to nitrosoarene derivatives of this compound?

- Methodological Answer : When 2-cyanoprop-2-yl radicals react with nitrosoarenes, unexpected 1,6-addition products may form instead of typical N,O-adducts. To address this, employ mechanistic studies using electron paramagnetic resonance (EPR) to track radical intermediates. Adjust steric and electronic factors (e.g., substituents on the nitroso group) to favor desired pathways. Validate outcomes with X-ray crystallography or NOESY NMR to confirm product structures .

Q. How can impurity profiling be systematically conducted for this compound in pharmaceutical-grade synthesis?

- Methodological Answer : Use pharmacopeial reference standards (e.g., EP Impurities K–N) for comparative analysis. Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). Quantify impurities like 2-(4-formylphenyl)-propanoic acid and 2-hydroxy derivatives against calibrated thresholds. Validate methods per ICH Q3A/B guidelines .

Q. What structural modifications enhance COX-1 selectivity in dibenzofuran derivatives of this compound?

- Methodological Answer : Replace the NH group in parent compounds with oxygen to create 2-(dibenzo[b,d]furan-2-yl)propanoic acid derivatives. Introduce alkyl/fluoro substituents to modulate steric bulk and electronic density. Test binding affinity using COX-1/COX-2 enzyme inhibition assays (e.g., colorimetric kits) and validate selectivity ratios via IC50 calculations .

Data Contradiction Analysis

Q. Why do computational predictions sometimes fail to align with experimental results in radical trapping studies involving this compound derivatives?

- Methodological Answer : Discrepancies arise from unaccounted solvent effects or transition-state stabilization. For example, AIBN-generated radicals in benzene may favor thermodynamically stable 1,6-adducts over kinetically favored N,O-adducts due to solvent polarity. Validate computational models using solvent parameterization (e.g., COSMO-RS) and compare with experimental kinetic data (e.g., stopped-flow UV-Vis) .

Methodological Best Practices

- Synthetic Chemistry : Prioritize regioselectivity studies for nitrosoarene reactions, leveraging steric hindrance to control product formation .

- Analytical Chemistry : Cross-reference impurity standards (e.g., EP Impurities) to ensure batch consistency .

- Safety Compliance : Implement tiered risk assessments for novel derivatives, especially those with uncharacterized toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.